O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine
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Overview
Description
O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine is a compound that belongs to the class of hydroxylamine derivatives. These compounds are known for their reactivity and versatility in organic synthesis. The presence of both nitro and methylsulfonyl groups in the molecule makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine typically involves the reaction of 4-(Methylsulfonyl)-2-nitrophenol with hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of hydroxylamine derivatives, including this compound, often involves more efficient and scalable methods. One such method is the electrodialysis coupled with oxime hydrolysis, which provides a continuous and green approach to produce hydroxylamine derivatives . This method integrates multiple steps, including oxime hydrolysis, hydroxylamine protonation, and separation, into a single process.
Chemical Reactions Analysis
Types of Reactions
O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used, such as alkylated or acylated derivatives.
Oxidation: The products include nitroso or nitro compounds.
Scientific Research Applications
O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various nitrogen-containing compounds, such as amines, amides, and N-heterocycles.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine involves its reactivity as an electrophilic aminating agent. The compound can transfer its hydroxylamine group to various substrates, facilitating the formation of new C-N, N-N, O-N, and S-N bonds. This reactivity is often exploited in the late-stage functionalization of natural products and drugs .
Comparison with Similar Compounds
Similar Compounds
O-(Mesitylsulfonyl)hydroxylamine: Known for its use in aziridination reactions.
O-(Tosyl)hydroxylamine: Commonly used in the synthesis of unprotected aziridines.
2,4-Dinitrophenylhydroxylamine: Used as an electrophilic aminating agent in various organic transformations.
Uniqueness
O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine is unique due to the presence of both nitro and methylsulfonyl groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for selective transformations and the formation of complex molecules with high regio- and chemoselectivity .
Properties
CAS No. |
94832-08-3 |
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Molecular Formula |
C7H8N2O5S |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
O-(4-methylsulfonyl-2-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C7H8N2O5S/c1-15(12,13)5-2-3-7(14-8)6(4-5)9(10)11/h2-4H,8H2,1H3 |
InChI Key |
FBERZIKHHCXJEY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)ON)[N+](=O)[O-] |
Origin of Product |
United States |
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